Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to O-(3-Chlorophenyl)hydroxylamine Hydrochloride for Researchers and Drug Development Professionals
O-(3-Chlorophenyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative that serves as a crucial intermediate and building block in modern organic and medicinal chemistry. Its structure, featuring a reactive O-arylhydroxylamine moiety combined with a 3-chlorophenyl ring—a common scaffold in pharmacologically active compounds—renders it a molecule of significant interest. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, reactivity, and applications, with a focus on the causal relationships that underpin its utility in the laboratory.
Core Physicochemical & Safety Profile
A thorough understanding of a reagent's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in any research or development setting. O-(3-Chlorophenyl)hydroxylamine hydrochloride is a pale yellow solid that requires specific handling and storage conditions to maintain its integrity.[1]
Key Properties
The essential physicochemical data for O-(3-Chlorophenyl)hydroxylamine hydrochloride are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 4107-36-2 | [2][3] |
| Molecular Formula | C₆H₆ClNO · HCl (or C₆H₇Cl₂NO) | [2][3] |
| Molecular Weight | 180.03 g/mol | [2][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 128-130 °C | [2] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |
| InChI Key | INHLWROWTGGVTD-UHFFFAOYSA-N | [1] |
Safety & Handling
As a Senior Application Scientist, it is imperative to emphasize a culture of safety. While specific data for this exact compound can be limited, the known hazards of hydroxylamine derivatives and related compounds necessitate cautious handling.
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GHS Classification: It is classified as a flammable solid (H228).[1] General safety data for hydroxylamine hydrochloride indicates potential for corrosivity, toxicity (harmful if swallowed or in contact with skin), skin and eye irritation, and it is suspected of causing cancer.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended, away from incompatible materials like strong oxidizing agents.[1][7]
Synthesis and Mechanism: A Modern Approach
The synthesis of O-arylhydroxylamines has evolved significantly. While traditional methods often suffered from harsh conditions or limited scope, modern catalytic approaches provide a more efficient and versatile pathway. The Palladium-catalyzed O-arylation of hydroxylamine equivalents represents a state-of-the-art method for preparing compounds like O-(3-Chlorophenyl)hydroxylamine.[8][9]
Palladium-Catalyzed C-O Cross-Coupling
The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been adapted for C-O bond formation. This approach utilizes a hydroxylamine surrogate, such as ethyl acetohydroximate, which is more stable and easier to handle than free hydroxylamine. The use of specialized bulky biarylphosphine ligands is critical as it facilitates the otherwise challenging C-O reductive elimination from the palladium center, leading to higher yields under milder conditions.[9]
Figure 1: Generalized workflow for the Pd-catalyzed synthesis of O-arylhydroxylamines.
Experimental Protocol: Synthesis via O-Arylation
This protocol is a representative procedure based on established methods for Pd-catalyzed O-arylation.[9] It must be adapted and optimized for specific substrates and scales.
Materials:
-
1-Bromo-3-chlorobenzene (1.0 eq)
-
Ethyl acetohydroximate (1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~2 mol %)
-
t-BuBrettPhos (Ligand, ~4.5 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene (anhydrous)
-
Hydrochloric acid (for hydrolysis and salt formation)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, t-BuBrettPhos, and K₃PO₄.
-
Addition of Reagents: Evacuate and backfill the flask with argon. Add toluene, followed by 1-bromo-3-chlorobenzene and ethyl acetohydroximate.
-
Reaction: Heat the mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Hydrolysis: Concentrate the organic phase. The resulting O-arylated intermediate is then subjected to acidic hydrolysis (e.g., using HCl in an appropriate solvent) to cleave the protecting group and form the desired O-(3-Chlorophenyl)hydroxylamine hydrochloride salt.
-
Purification & Characterization: The crude product is purified by recrystallization or column chromatography. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry & Organic Synthesis
The true value of O-(3-Chlorophenyl)hydroxylamine hydrochloride lies in its application as a versatile precursor to a wide array of more complex molecules. Its reactivity is dominated by the nucleophilic nitrogen of the hydroxylamine moiety and its capacity to undergo elegant rearrangement reactions.
Precursor to Bioactive Scaffolds
The hydroxylamine functional group is a key pharmacophore in numerous approved drugs and clinical candidates.[10][11] It is particularly known for its ability to chelate metal ions within the active sites of metalloenzymes, making it a privileged scaffold for designing enzyme inhibitors.[11]
Figure 2: Logical relationships between the core structure and its synthetic applications.
Key Chemical Transformations
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Oxime Formation: A fundamental reaction involves the condensation of O-(3-Chlorophenyl)hydroxylamine with aldehydes or ketones to form stable O-aryl oximes.[12] This reaction is highly reliable and proceeds under mild conditions, often catalyzed by a weak base or acid. These oxime derivatives are not just stable products but are themselves valuable intermediates in the synthesis of various heterocycles.
-
Benzofuran Synthesis: O-arylhydroxylamines serve as excellent precursors for the direct synthesis of substituted benzofurans.[13] The reaction with a ketone in the presence of a strong acid, such as methanesulfonic acid, initiates a one-pot cascade involving condensation to an oxime, a[2][2]-sigmatropic rearrangement, and subsequent cyclization to furnish the benzofuran core.[9][13] This is a powerful strategy for rapidly accessing a privileged heterocyclic scaffold found in many natural products and pharmaceuticals.
Analytical Characterization
Confirming the identity and purity of O-(3-Chlorophenyl)hydroxylamine hydrochloride and its reaction products is critical. Due to the high polarity and potential lack of a strong UV chromophore in hydroxylamine derivatives, direct analysis can be challenging.[14]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques. To enhance sensitivity and selectivity, pre-column derivatization is often employed to introduce a UV-active or fluorescent tag onto the molecule.[14]
-
Mass Spectrometry (MS): Coupled with GC or LC, mass spectrometry provides definitive structural information by determining the molecular weight and fragmentation patterns of the analyte.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable tools for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule.
-
Ion Chromatography: This technique can be used for the direct measurement of trace amounts of hydroxylamine hydrochloride in a sample matrix without the need for derivatization.[15]
Conclusion
O-(3-Chlorophenyl)hydroxylamine hydrochloride is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its strategic importance stems from its participation in robust and modern synthetic methodologies, such as palladium-catalyzed cross-coupling, and its utility as a precursor to high-value molecular scaffolds like benzofurans and various enzyme inhibitors. For the medicinal chemist and drug development professional, this compound offers a reliable entry point into novel chemical space. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for harnessing its full potential in the pursuit of new therapeutic agents and advanced materials.
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